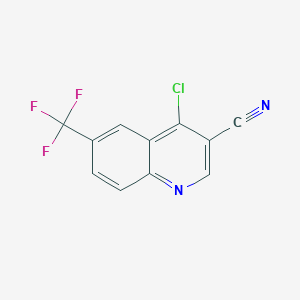

4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile

Description

Properties

IUPAC Name |

4-chloro-6-(trifluoromethyl)quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4ClF3N2/c12-10-6(4-16)5-17-9-2-1-7(3-8(9)10)11(13,14)15/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMFLPBZMCGHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Chlorination of Trifluoromethyl-Substituted Quinoline Precursors

Method Overview:

This approach involves starting from a suitably substituted quinoline derivative, such as 4-chloro-8-trifluoromethyl-quinoline, and introducing the nitrile group at the 3-position through a sequence of chlorination, nitrile formation, and functional group modifications.

- High yields (~80%) and fewer steps.

- Avoids formation of unstable intermediates.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | POCl₃, iodine | 93-95°C, 30 min | 80% (overall) | Chlorination of precursor |

| 2 | Nitrile formation reagents | Nucleophilic substitution or dehydration | Not specified | Introduction of nitrile group |

Multi-step Synthesis from 4-Chloro-7-fluoro-6-nitro-quinazoline Derivatives

Method Overview:

This involves synthesizing the quinoline core via substitution reactions on quinazoline intermediates, followed by reduction and nitrile formation.

- Starting Material: 4-chloro-7-fluoro-6-nitro-quinazoline.

- Substitution with amines or nitrile precursors:

- Reduction of nitro groups:

- Catalytic hydrogenation or chemical reduction to obtain the amino derivative, which is then converted to the nitrile.

- Flexibility in introducing various substituents.

- Compatibility with functional group modifications.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Acetonitrile, triethylamine | Room temp, 1.5 h | 85.3% (for key step) | Nucleophilic substitution |

| 2 | Hydrazine, catalyst | 80°C, 1.5 h | Not specified | Reduction step |

Microwave-Assisted Synthesis of Quinoline Derivatives

Method Overview:

Recent advances utilize microwave irradiation to accelerate the synthesis of quinoline derivatives, including nitrile-functionalized compounds.

- Formation of quinoline ring:

- Optimization of reaction conditions:

- Microwave irradiation enhances yields and reduces reaction times significantly.

- Increased efficiency and shorter reaction times.

- Higher yields compared to conventional heating.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 2-chloro-3-formylquinoline | Microwave, ethanol | Not specified | Ring formation |

| 2 | Nitrile precursors | Microwave, solvent | Not specified | Nitrile introduction |

Summary of Key Reagents and Conditions

Research Findings and Notes

- The process involving chlorination with POCl₃ in the presence of iodine is highly efficient, yielding the desired compound with minimal by-products.

- Microwave-assisted methods significantly improve reaction times and yields, especially in constructing the quinoline core with nitrile functionality.

- Starting from commercially available intermediates like 4-chloro-7-fluoro-6-nitro-quinazoline simplifies the synthesis pathway, with reduction and substitution steps tailored to introduce the nitrile group at the 3-position.

- The choice of chlorination and nitrile introduction methods depends on the specific substrate and desired purity, with optimized conditions reported in recent patents and research articles.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Organic Synthesis

4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile serves as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, including nucleophilic substitutions and cycloadditions .

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism may involve the inhibition of DNA synthesis or interference with cellular processes in microorganisms.

- Anticancer Potential : Preliminary investigations suggest that the compound may have anticancer properties, with studies indicating cytotoxic effects against cancer cell lines. It is hypothesized that it may disrupt critical cellular pathways involved in cancer progression .

Pharmaceutical Intermediate

The compound is being explored as a pharmaceutical intermediate due to its potential efficacy in drug development. Its unique molecular structure allows for modifications that can enhance bioactivity and target specificity, making it a candidate for further research in therapeutic applications.

Industrial Applications

In addition to its laboratory uses, this compound is utilized in the production of agrochemicals and dyes. Its chemical stability and reactivity make it suitable for industrial processes requiring robust intermediates .

Antimicrobial Activity Study

A study published in RSC Advances evaluated the antimicrobial activity of derivatives of quinoline compounds, including this compound. The results indicated significant antibacterial effects against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) suggesting potential as an antituberculosis agent .

Anticancer Research

Research conducted on various quinoline derivatives highlighted the cytotoxic effects of this compound against human cervix carcinoma (HeLa) cells and colorectal adenocarcinoma (HT-29) cells. The compound exhibited an IC50 value in the low micromolar range, indicating strong potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. For example, it may inhibit DNA synthesis or disrupt cellular processes in microorganisms, contributing to its antimicrobial properties .

Comparison with Similar Compounds

The structural and functional diversity of quinoline-3-carbonitrile derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Substituent Position and Electronic Effects

Table 1: Substituent Comparison of Quinoline-3-carbonitrile Derivatives

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (CF₃) and carbonitrile (CN) groups in the parent compound create strong electron-withdrawing effects, enhancing electrophilic reactivity and stability against oxidative degradation .

- Positional Effects: Substitution of CF₃ at position 2 () increases steric hindrance, which may reduce binding efficiency in enzyme-active sites compared to CF₃ at position 6 . Nitro (NO₂) groups () significantly elevate reactivity, making such derivatives useful in cross-coupling reactions for complex molecule synthesis .

Thermodynamic and Reactivity Profiles

Quantum chemical studies on quinoline-3-carbonitriles (e.g., Reference Example in ) highlight that:

- NLO Properties: The trifluoromethyl and carbonitrile groups contribute to nonlinear optical (NLO) activity, making these compounds candidates for materials science applications .

- Thermodynamic Stability: Compounds with CF₃ and CN substituents exhibit lower Gibbs free energy (ΔG) compared to methoxy or amino analogs, favoring spontaneous reactions in synthesis .

Biological Activity

4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry, particularly in cancer treatment and other therapeutic areas.

- Molecular Formula : C10H5ClF3N2

- CAS Number : 1017788-96-3

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Inhibition of Protein Kinases : This compound has been shown to inhibit specific protein tyrosine kinases (PTKs), which play a crucial role in cell signaling pathways associated with cell growth and proliferation. Inhibition of these kinases can lead to reduced tumor growth and survival in cancer cells .

- Impact on the MAPK Pathway : Studies indicate that this compound may affect the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly by inhibiting extracellular signal-regulated kinase (Erk). This inhibition can result in decreased phosphorylation of downstream targets, influencing cell cycle progression and apoptosis .

Biological Activity

The biological activities of this compound include:

- Anticancer Properties : Research has demonstrated that this compound exhibits significant anticancer effects against various cancer cell lines. Its ability to inhibit PTKs and modulate the MAPK pathway suggests potential applications in treating malignancies .

- Antimicrobial Activity : Preliminary studies have indicated antimicrobial properties, although further research is necessary to establish its efficacy against specific microbial strains .

Table 1: Summary of Biological Activities

Detailed Findings

- Anticancer Efficacy : In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines, including those resistant to conventional therapies. The compound's mechanism involves disrupting key signaling pathways that promote cell survival and proliferation .

- Microbial Studies : While the compound has displayed some antimicrobial activity, specific concentrations were required to achieve notable effects. Further investigations are ongoing to identify its spectrum of activity against different pathogens .

Dosage Effects in Animal Models

Research indicates that the effects of this compound are dose-dependent. Higher dosages correlate with increased inhibition of target pathways, suggesting a potential therapeutic window for clinical applications .

Q & A

Basic: What are the established synthetic routes for 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting from halogenated quinoline precursors. For example, halogenation at the 4-position can be achieved using POCl₃ or PCl₅ under reflux conditions, while trifluoromethyl groups are introduced via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) with CF₃-containing reagents. The carbonitrile group is often introduced through nucleophilic substitution or cyanation reactions using CuCN or KCN. Reaction temperature, solvent polarity, and catalyst choice (e.g., Pd for cross-coupling) critically affect regioselectivity and by-product formation. For instance, excessive heating may lead to dehalogenation, while improper stoichiometry can result in incomplete trifluoromethylation .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : Single-crystal analysis using programs like SHELXL (via the WinGX suite) resolves the 3D structure, including bond angles and halogen bonding interactions. ORTEP-III is recommended for graphical representation of thermal ellipsoids .

- NMR : ¹⁹F NMR identifies trifluoromethyl group environments, while ¹H-¹³C HMBC correlations confirm the carbonitrile position.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing isomers .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. Exact exchange functionals (e.g., Becke’s hybrid method) improve accuracy for systems with strong electron correlation, such as the electron-withdrawing trifluoromethyl and carbonitrile groups. These studies guide predictions of nucleophilic/electrophilic sites and regioselectivity in further functionalization .

Advanced: What methodologies are used to evaluate biological activity, such as enzyme inhibition or antimicrobial effects?

- Kinetic assays : Measure inhibition constants (Ki) for target enzymes (e.g., acetylcholinesterase) using spectrophotometric monitoring of substrate turnover.

- Molecular docking : Programs like AutoDock Vina simulate binding poses in enzyme active sites, with force fields (e.g., AMBER) validating interactions (e.g., halogen-π bonds with aromatic residues).

- Antimicrobial screening : Broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

Advanced: How can regioselectivity challenges in derivatization be addressed?

Regioselectivity is controlled through steric and electronic directing groups. For example, the 4-chloro group acts as a leaving site for nucleophilic substitution, while the electron-deficient quinoline core directs electrophilic attacks to the 6-position. Microwave-assisted synthesis or flow chemistry can enhance selectivity by minimizing side reactions. Computational modeling (DFT) predicts preferential reaction sites .

Data Contradiction Analysis: How to resolve discrepancies between computational predictions and experimental results?

- Case Example : A DFT-predicted reaction pathway may suggest higher stability for a meta-substituted product, while experiments yield para-substituted derivatives.

- Resolution : Re-evaluate solvent effects (implicit/explicit solvation models) and transition-state barriers (NEB calculations). Validate with kinetic isotope effects or substituent-tuning experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.